![molecular formula C16H19N3O3 B2605641 N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide CAS No. 1798026-33-1](/img/structure/B2605641.png)
N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide, commonly known as CMI-977, is a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E) that has been studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
CMI-977 inhibits the N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide-mediated translation initiation of oncogenic mRNAs by binding to N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide and disrupting its interaction with the mRNA cap structure. This leads to the suppression of the translation of oncogenic mRNAs, resulting in the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
CMI-977 has been shown to have potent anti-tumor activity in various cancer models, including breast, prostate, lung, and colon cancer. In addition, CMI-977 has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. CMI-977 has also been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CMI-977 is its ability to inhibit the translation of oncogenic mRNAs, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of CMI-977 is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
For the study of CMI-977 include investigating its potential use in combination with other therapeutic agents, developing more potent and selective N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide inhibitors, and improving its solubility through novel drug delivery systems.
Métodos De Síntesis
The synthesis method of CMI-977 involves the reaction of 4-methoxy-1H-indole-3-carboxylic acid with 1-cyano-2-methoxy-1-methylethylene in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate 4-methoxy-N-(1-cyano-2-methoxy-1-methylethyl)-1H-indole-3-carboxamide. This intermediate is then reacted with acetic anhydride to produce the final product, CMI-977.
Aplicaciones Científicas De Investigación
CMI-977 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that CMI-977 inhibits the translation of oncogenic mRNAs, leading to the suppression of tumor growth and metastasis. In addition, CMI-977 has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models.
Propiedades
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-(4-methoxy-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-16(9-17,10-21-2)19-14(20)7-11-8-18-12-5-4-6-13(22-3)15(11)12/h4-6,8,18H,7,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGOOMFENAPNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CC1=CNC2=C1C(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-(4-methoxy-1H-indol-3-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.